5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid;2,2,2-trifluoroacetic acid
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Overview
Description
"5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid; 2,2,2-trifluoroacetic acid" is a specialized compound with unique structural characteristics, making it valuable for various scientific and industrial applications. Its complex chemical structure features distinct functional groups, each contributing to its reactivity and utility in research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid; 2,2,2-trifluoroacetic acid" typically involves multi-step organic reactions. Key steps might include:
Cyclization Reactions: : Forming the piperidine and isoindole structures.
Coupling Reactions: : Combining these rings through amide or imide linkages.
Final Functionalization: : Introducing the trifluoroacetic acid group under specific conditions (e.g., low temperature, specific catalysts).
Industrial Production Methods
Industrial synthesis might involve scaling up these reactions with optimizations to increase yield and purity. Continuous flow processes, advanced catalysts, and robust purification techniques are typically employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, affecting the piperidine or isoindole rings.
Reduction: : Reductive conditions can modify functional groups, potentially changing biological activity.
Substitution: : Functional group substitutions can tailor the compound's reactivity and interactions.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, H2O2.
Reducing Agents: : NaBH4, LiAlH4.
Substitution Reagents: : Nucleophiles like NH3 or electrophiles such as CH3I.
Major Products
These reactions yield varied products, including modified rings or completely new structures with potential new properties.
Scientific Research Applications
This compound finds uses across:
Chemistry: : As a building block for complex molecular architectures.
Biology: : Investigating enzyme interactions and molecular pathways.
Medicine: : Potential therapeutic agents or diagnostic tools.
Industry: : Specialized materials or catalysts in chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets.
Molecular Targets: : Enzymes, receptors, or cellular pathways.
Pathways Involved: : Inhibition or activation of biological processes, often via binding to active sites or regulatory regions.
Comparison with Similar Compounds
Compared to similar compounds, this one stands out due to its unique trifluoroacetic acid group, enhancing its stability and reactivity.
List of Similar Compounds
**4-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butanoic acid.
**5-[[2-(2,5-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid.
Conclusion
The compound "5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid; 2,2,2-trifluoroacetic acid" is a versatile and impactful molecule in various research domains. Its distinctive structure provides a foundation for ongoing scientific exploration and application.
Properties
IUPAC Name |
5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6.C2HF3O2/c22-13-8-7-12(16(25)20-13)21-17(26)10-4-3-5-11(15(10)18(21)27)19-9-2-1-6-14(23)24;3-2(4,5)1(6)7/h3-5,12,19H,1-2,6-9H2,(H,23,24)(H,20,22,25);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDFHSSFUMNLRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCC(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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